N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, an oxadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the bromine and methyl groups. The oxadiazole ring is then synthesized separately and coupled with the pyrazole derivative. Finally, the acetamide group is introduced through an amidation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce dehalogenated compounds, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID: Similar pyrazole structure but with a propanoic acid group instead of an acetamide group.
ETHYL 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE: Contains an ethyl ester group instead of the acetamide group.
Uniqueness
The uniqueness of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both pyrazole and oxadiazole rings, along with the acetamide group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H25BrN6O3 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[2-[[2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H25BrN6O3/c1-11-15(19)12(2)25(23-11)10-14(26)20-8-9-21-17(27)18-22-16(24-28-18)13-6-4-3-5-7-13/h13H,3-10H2,1-2H3,(H,20,26)(H,21,27) |
InChI Key |
YMYQLTUGPQQRLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCNC(=O)C2=NC(=NO2)C3CCCCC3)C)Br |
Origin of Product |
United States |
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